4-Bromo-2-cyclopropyl-N-methylbenzenesulfonamide 4-Bromo-2-cyclopropyl-N-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13689116
InChI: InChI=1S/C10H12BrNO2S/c1-12-15(13,14)10-5-4-8(11)6-9(10)7-2-3-7/h4-7,12H,2-3H2,1H3
SMILES: CNS(=O)(=O)C1=C(C=C(C=C1)Br)C2CC2
Molecular Formula: C10H12BrNO2S
Molecular Weight: 290.18 g/mol

4-Bromo-2-cyclopropyl-N-methylbenzenesulfonamide

CAS No.:

Cat. No.: VC13689116

Molecular Formula: C10H12BrNO2S

Molecular Weight: 290.18 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-cyclopropyl-N-methylbenzenesulfonamide -

Specification

Molecular Formula C10H12BrNO2S
Molecular Weight 290.18 g/mol
IUPAC Name 4-bromo-2-cyclopropyl-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C10H12BrNO2S/c1-12-15(13,14)10-5-4-8(11)6-9(10)7-2-3-7/h4-7,12H,2-3H2,1H3
Standard InChI Key DBTKAVBWSGTDRJ-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1=C(C=C(C=C1)Br)C2CC2
Canonical SMILES CNS(=O)(=O)C1=C(C=C(C=C1)Br)C2CC2

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

The molecular formula of 4-bromo-2-cyclopropyl-N-methylbenzenesulfonamide is C₁₀H₁₂BrNO₂S, with a molecular weight of 290.18 g/mol . The structure comprises a benzene ring substituted with a bromine atom at position 4, a cyclopropyl group at position 2, and a methylsulfonamide group at position 1 (Figure 1).

Figure 1: Structural Representation

Chemical structure depicting bromine (Br), cyclopropyl (C₃H₅), and N-methylsulfonamide (SO₂NHCH₃) groups on a benzene ring.\text{Chemical structure depicting bromine (Br), cyclopropyl (C₃H₅), and N-methylsulfonamide (SO₂NHCH₃) groups on a benzene ring.}

Synthesis and Reactivity

Synthetic Routes

The synthesis of 4-bromo-2-cyclopropyl-N-methylbenzenesulfonamide likely involves multi-step functionalization:

  • Cyclopropane Introduction: A palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura) could attach the cyclopropyl group to 2-bromobenzenesulfonamide precursors .

  • Bromination: Electrophilic aromatic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) targets the para position relative to the sulfonamide group .

  • N-Methylation: Treatment of the intermediate sulfonamide with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields the N-methyl derivative .

Table 1: Key Synthetic Intermediates

StepIntermediateReagents/Conditions
12-CyclopropylbenzenesulfonamidePd(PPh₃)₄, cyclopropylboronic acid, base
24-Bromo-2-cyclopropylbenzenesulfonamideNBS, radical initiator
3Target CompoundCH₃I, K₂CO₃, DMF

Reactivity Profile

  • Bromine Substitution: The bromine atom is amenable to cross-coupling reactions (e.g., Suzuki, Heck) for further derivatization .

  • Sulfonamide Group: The N-methyl sulfonamide can participate in hydrogen bonding, influencing solubility and biological interactions .

  • Cyclopropyl Ring: Strain in the cyclopropane ring may facilitate ring-opening reactions under acidic or radical conditions .

Physical and Chemical Properties

Physicochemical Data

  • Melting Point: 80–90°C .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water .

  • Storage: Stable at room temperature when protected from moisture and light .

Applications and Biological Relevance

Material Science

Brominated aromatics are utilized in organic electronics and ligand design for catalysis . The cyclopropyl group’s rigidity could stabilize metal complexes in catalytic systems .

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